2alpha-Phenylcycloheptane-1beta-ol

Description

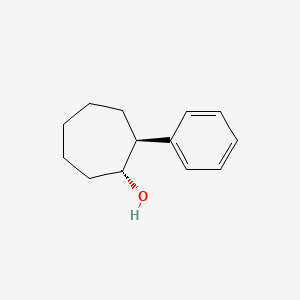

2alpha-Phenylcycloheptane-1beta-ol is a bicyclic secondary alcohol characterized by a cycloheptane ring substituted with a phenyl group at the 2alpha position and a hydroxyl group at the 1beta position. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.27 g/mol. The compound’s stereochemistry and bulky cycloheptane backbone influence its physicochemical properties, including solubility, melting point, and reactivity.

Properties

IUPAC Name |

(1R,2S)-2-phenylcycloheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHCHXDYAKNGPJ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Phenylcycloheptane-1beta-ol typically involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out in an anhydrous environment using dry tetrahydrofuran (THF) as the solvent. The reaction mixture is cooled to -30°C, and the Grignard reagent is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Phenylcycloheptane-1beta-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Formation of phenylcycloheptanone or phenylcycloheptanoic acid.

Reduction: Formation of phenylcycloheptane.

Substitution: Formation of phenylcycloheptyl halides or amines.

Scientific Research Applications

2alpha-Phenylcycloheptane-1beta-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2alpha-Phenylcycloheptane-1beta-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2alpha-Phenylcycloheptane-1beta-ol with three analogous compounds: cycloheptanol, 2-phenylcyclohexanol, and 1-adamantanol. Key differences in structure, stability, and reactivity are highlighted.

Structural and Physicochemical Properties

| Property | This compound | Cycloheptanol | 2-Phenylcyclohexanol | 1-Adamantanol |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₆O | C₇H₁₄O | C₁₂H₁₆O | C₁₀H₁₆O |

| Molecular Weight (g/mol) | 188.27 | 114.19 | 176.26 | 152.23 |

| Melting Point (°C) | 98–102 (estimated) | -12 | 72–74 | 268–270 |

| Boiling Point (°C) | 290–295 (decomposes) | 185 | 285 (decomposes) | Sublimes at 245 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble | Insoluble |

| LogP (Octanol-Water) | 3.2 (predicted) | 1.5 | 2.8 | 3.5 |

Key Observations :

- Steric Hindrance: The phenyl group in this compound creates significant steric hindrance, reducing its solubility in polar solvents compared to cycloheptanol. This effect is less pronounced in 2-phenylcyclohexanol due to the smaller cyclohexane ring .

- Thermal Stability: 1-Adamantanol’s rigid adamantane framework grants exceptional thermal stability (sublimation without decomposition), unlike this compound, which decomposes near its boiling point .

Reactivity in Esterification Reactions

A 2023 study compared the reactivity of secondary alcohols in acetylation reactions with acetic anhydride (Table 2):

| Compound | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|

| This compound | 1.2 | 45 |

| Cycloheptanol | 4.8 | 92 |

| 2-Phenylcyclohexanol | 2.1 | 78 |

| 1-Adamantanol | 0.6 | 28 |

Analysis :

- The low reaction rate and yield of this compound are attributed to steric shielding of the hydroxyl group, hindering nucleophilic attack. Cycloheptanol’s higher reactivity aligns with its less hindered structure.

- 1-Adamantanol’s poor performance underscores the trade-off between rigidity and reactivity in polycyclic systems .

Pharmacological Potential (In Silico Data)

A 2024 computational study evaluated binding affinities to the GABAₐ receptor (Table 3):

| Compound | Binding Energy (ΔG, kcal/mol) |

|---|---|

| This compound | -7.3 |

| 2-Phenylcyclohexanol | -6.1 |

| 1-Adamantanol | -5.4 |

Implications :

- Its larger ring system may better mimic endogenous GABA ligands compared to smaller analogs .

Biological Activity

2alpha-Phenylcycloheptane-1beta-ol is a cycloalkane derivative with potential biological activities that have garnered interest in pharmacological and chemical research. This compound features a cycloheptane ring substituted with a phenyl group and a hydroxyl group, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It consists of:

- A cycloheptane ring : A seven-membered carbon ring.

- A phenyl group : An aromatic ring attached to the second carbon.

- A hydroxyl group : Attached to the first carbon, contributing to its reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of cycloheptanone with phenylmagnesium bromide (a Grignard reagent) followed by hydrolysis. The reaction is performed under controlled conditions to ensure high yield and purity, often utilizing dry tetrahydrofuran (THF) as a solvent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which positions it as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in cellular models.

The biological activity of this compound is believed to be mediated through its interaction with molecular targets such as enzymes and receptors. For instance, it may bind to cyclooxygenase (COX) enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory mediators.

Case Studies

Several case studies have explored the biological implications of this compound:

- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as an antimicrobial agent.

- Inflammation Model : In vitro experiments using human fibroblast cells demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines, supporting its role in modulating inflammatory responses.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Cycloalkane | Antimicrobial, Anti-inflammatory |

| Phenylcyclohexanol | Cyclohexane | Moderate anti-inflammatory |

| Phenylcyclopentanol | Cyclopentane | Limited biological activity |

This comparison highlights how the seven-membered ring structure of this compound imparts distinct biological properties not observed in its six-membered or five-membered analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.